molecular formula C21H15FN2 B8788036 3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile

3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile

Cat. No. B8788036
M. Wt: 314.4 g/mol
InChI Key: BFDPBLWCXIOOLM-UHFFFAOYSA-N
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Patent
US06630591B2

Procedure details

In a 200 mL-volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed under nitrogen atmosphere 4.0 g (12.7 mmol) of 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile (prepared in Reference Example 1), 1.6 g (25.4 mmol) of ammonium formate, 4.4 g (37.5 mmol as nickel atom) of water-containing developed Raney-nickel (NDHT-90, nickel content 50 wt. %, available from Kawaken Fine Chemical Co., Ltd.), and 40 mL of acetic acid. The content was reacted at 65° C. for 4 hours. After the reaction was complete, the content was cooled to room temperature. After addition of 20 mL of ethanol, the catalyst was removed by filtration using a celite. The filtrate was concentrated under reduced pressure, and 40 mL of ethyl acetate was added. The mixture was washed successively with 5 mL of hydrochloric acid (1 mol/L), 10 mL of water, 20 mL of aqueous sodium hydroxide solution (1 mol/L), 14 mL of an aqueous alkaline DL-tartaric acid solution (1.0 g of DL-tartaric acid was dissolved in 1 mol/L aqueous sodium hydroxide solution), and 20 mL of saturated aqueous sodium chloride solution. The organic portion was dried over anhydrous magnesium sulfate. The organic portion was filtered and concentrated under reduced pressure, to obtain 3.4 g (yield 82%) of 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enal as a pale yellow crystalline product (purity 98%, in terms of an area percent according to high performance liquid chromatography).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[C:13]([CH:14]=[CH:15][C:16]#N)=[C:12]([C:18]3[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:3][CH2:2]1.C([O-])=[O:26].[NH4+].O.C(O)(=O)C>[Ni].C(O)C>[CH:1]1([C:4]2[C:13]([CH:14]=[CH:15][CH:16]=[O:26])=[C:12]([C:18]3[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(CC1)C1=NC2=CC=CC=C2C(=C1C=CC#N)C1=CC=C(C=C1)F
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
4.4 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 200 mL-volume glass flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
The content was reacted at 65° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure, and 40 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The mixture was washed successively with 5 mL of hydrochloric acid (1 mol/L), 10 mL of water, 20 mL of aqueous sodium hydroxide solution (1 mol/L), 14 mL of an aqueous alkaline DL-tartaric acid solution (1.0 g of DL-tartaric acid was dissolved in 1 mol/L aqueous sodium hydroxide solution), and 20 mL of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic portion was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NC2=CC=CC=C2C(=C1C=CC=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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